(3-Bromophenyl)(2-methyl-1-piperidinyl)methanone
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Overview
Description
(3-Bromophenyl)(2-methyl-1-piperidinyl)methanone is a chemical compound with the molecular formula C13H16BrNO It is characterized by the presence of a bromophenyl group and a piperidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2-methyl-1-piperidinyl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(2-methyl-1-piperidinyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)(2-methyl-1-piperidinyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(2-methyl-1-piperidinyl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(3-methyl-1-piperidinyl)methanone
- (3-Bromophenyl)(2-methyl-1-piperidinyl)methanone
- Methanone, 3-[2-(3-bromophenyl)ethyl]-2-pyridinyl-
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the piperidinyl group provides a versatile scaffold for further functionalization .
Properties
CAS No. |
349405-41-0 |
---|---|
Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
(3-bromophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16BrNO/c1-10-5-2-3-8-15(10)13(16)11-6-4-7-12(14)9-11/h4,6-7,9-10H,2-3,5,8H2,1H3 |
InChI Key |
YJXGBHLNEOZAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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